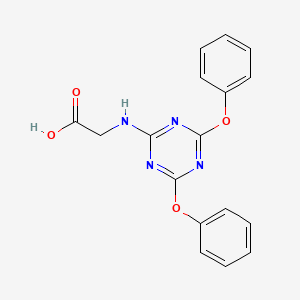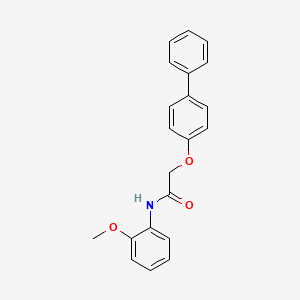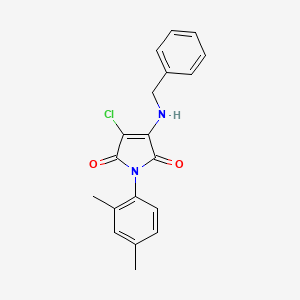![molecular formula C14H18N6O B5595662 N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]acetamide](/img/structure/B5595662.png)
N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]acetamide is a useful research compound. Its molecular formula is C14H18N6O and its molecular weight is 286.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.15420922 g/mol and the complexity rating of the compound is 327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
A comprehensive study focused on the synthesis and structural analysis of acetamide derivatives, exploring their biological evaluation as opioid kappa agonists. The research delved into various substitutions to enhance the compound's potency, highlighting the intricate balance between chemical structure and biological activity (Barlow et al., 1991).
Another significant study provided insights into the use of conformational analysis in the development of a novel series of potent opioid kappa agonists. This work underscores the importance of structural conformation for achieving desired biological effects, offering a pathway for developing new therapeutics (Costello et al., 1991).
Antimicrobial and Antioxidant Activities
Research on the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from citrazinic acid, highlighted their potential as antimicrobial agents. This study emphasizes the role of chemical synthesis in creating compounds with significant antibacterial and antifungal activities, comparable to established drugs (Hossan et al., 2012).
A study on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives investigated the effect of hydrogen bonding on self-assembly processes and antioxidant activity. The findings contribute to the understanding of metal coordination complexes' structural and functional properties, showcasing significant antioxidant activity (Chkirate et al., 2019).
Anticancer Potential
- The synthesis and molecular docking analysis of an anticancer drug of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide underscored the importance of structural analysis in identifying compounds with potential anticancer activity. This research provides a basis for the rational design of new drugs targeting specific cancer types (Sharma et al., 2018).
Antiallergic Agents
- Innovative research into N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as antiallergic agents revealed compounds significantly more potent than established medications. This study exemplifies the potential of chemical synthesis in discovering novel treatments for allergic reactions (Menciu et al., 1999).
Propiedades
IUPAC Name |
N-[2-[[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c1-10-3-4-12(17-9-10)18-14-6-5-13(19-20-14)16-8-7-15-11(2)21/h3-6,9H,7-8H2,1-2H3,(H,15,21)(H,16,19)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYBNGYZIGFOHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NN=C(C=C2)NCCNC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(4-fluorophenyl)-2-(2-methylphenyl)-3-(2-pyridinyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5595582.png)

![N-(2-methylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B5595591.png)


![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5595607.png)
![N'-{[3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B5595614.png)
![N-{4-[({[(3,4-dimethoxyphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}amino)sulfonyl]phenyl}acetamide](/img/structure/B5595629.png)
![ethyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5595635.png)
![N-{(3S*,4R*)-4-isopropyl-1-[2-(methylthio)-4-pyrimidinyl]-3-pyrrolidinyl}acetamide](/img/structure/B5595638.png)
![5-ethyl-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5595653.png)
![1-cyclopropyl-4-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5595665.png)

![3-(2-ethylbutyl)-8-[(1-propyl-1H-pyrazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5595681.png)
